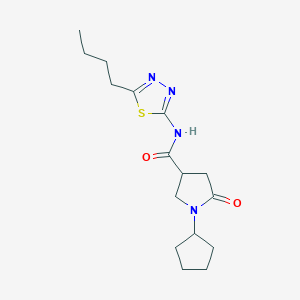
N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide, also known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, an important process in cancer cell metabolism. BPTES has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. In
Mechanism of Action
N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide inhibits glutaminase by binding to the active site of the enzyme and preventing the conversion of glutamine to glutamate. This leads to a decrease in the production of ATP and NADPH, which are essential for cancer cell growth and survival. This compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
This compound has been shown to decrease the levels of glutamate and lactate in cancer cells, which are important metabolites for cancer cell growth and survival. This compound has also been shown to decrease the levels of glutathione, an antioxidant that protects cancer cells from oxidative stress. This compound has been shown to induce autophagy in cancer cells, which is a process that leads to the degradation of damaged organelles and proteins.
Advantages and Limitations for Lab Experiments
N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its specificity for glutaminase, its ability to inhibit cancer cell growth, and its ability to sensitize cancer cells to chemotherapy and radiation therapy. However, this compound has several limitations, including its low solubility in water and its low bioavailability.
Future Directions
There are several future directions for the study of N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide. One direction is to develop more potent and selective inhibitors of glutaminase that have better pharmacokinetics and bioavailability. Another direction is to study the role of glutaminase in other diseases, such as neurodegenerative diseases and metabolic disorders. Finally, the combination of this compound with other drugs, such as immunotherapy and targeted therapy, should be investigated to improve cancer treatment outcomes.
Scientific Research Applications
N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide has been extensively studied in cancer research due to its ability to inhibit glutaminase, which is overexpressed in many types of cancer cells. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, including breast, lung, prostate, and pancreatic cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
properties
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S/c1-2-3-8-13-18-19-16(23-13)17-15(22)11-9-14(21)20(10-11)12-6-4-5-7-12/h11-12H,2-10H2,1H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMMJBFDWQYRSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



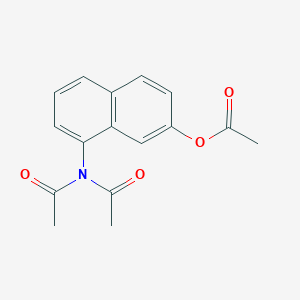
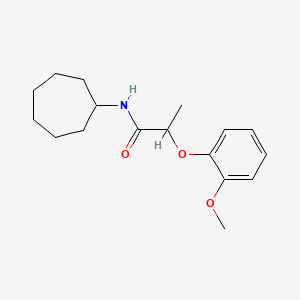
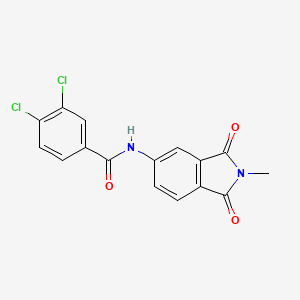
![N-(2-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4425404.png)
![2-{5-[1-(4-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4425414.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-2-pyridinylpropanamide](/img/structure/B4425420.png)
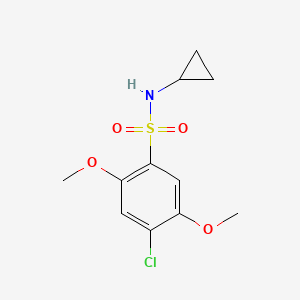
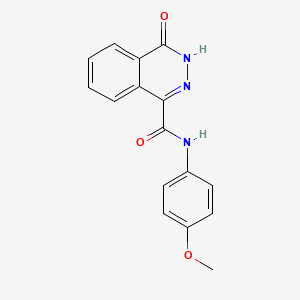
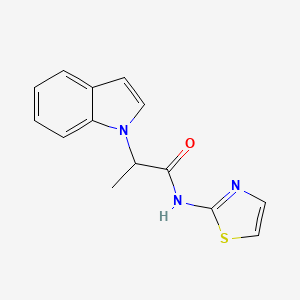
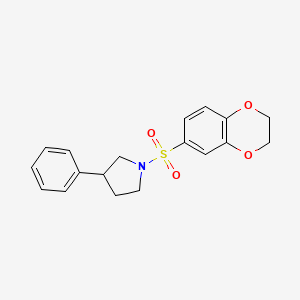
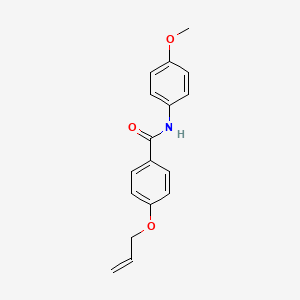
![3-(2,6-dichlorophenyl)-5-methyl-N-[2-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4425474.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4425480.png)
![2-[(2-furylmethyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B4425482.png)